molecular formula C17H18ClN3O3 B11372884 5-[(3-chloro-5-ethoxy-4-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one

5-[(3-chloro-5-ethoxy-4-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11372884
M. Wt: 347.8 g/mol
InChI Key: JFOVKORBPHSOIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3-chloro-5-ethoxy-4-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound with a unique structure that includes a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-chloro-5-ethoxy-4-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the 3-chloro-5-ethoxy-4-methoxybenzyl group through a series of substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(3-chloro-5-ethoxy-4-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 5-[(3-chloro-5-ethoxy-4-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound has potential applications as a biochemical probe to study various biological processes. Its ability to interact with specific biomolecules makes it a valuable tool for research.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers, coatings, and other materials with enhanced performance.

Mechanism of Action

The mechanism of action of 5-[(3-chloro-5-ethoxy-4-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
  • N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine

Uniqueness

Compared to similar compounds, 5-[(3-chloro-5-ethoxy-4-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H18ClN3O3

Molecular Weight

347.8 g/mol

IUPAC Name

5-[(3-chloro-5-ethoxy-4-methoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C17H18ClN3O3/c1-3-24-15-7-10(6-12(18)16(15)23-2)9-19-11-4-5-13-14(8-11)21-17(22)20-13/h4-8,19H,3,9H2,1-2H3,(H2,20,21,22)

InChI Key

JFOVKORBPHSOIO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.